molecular formula C11H25N B13223606 (2-Ethyloctyl)(methyl)amine

(2-Ethyloctyl)(methyl)amine

Cat. No.: B13223606
M. Wt: 171.32 g/mol
InChI Key: PLIRAZIPLWDXRH-UHFFFAOYSA-N
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Description

(2-Ethyloctyl)(methyl)amine is a chemical compound with the CAS registry number 1247485-74-0 . Its molecular formula is C11H25N, and it has a molecular weight of 171.32 g/mol . The available product information indicates it is often subject to cold-chain transportation protocols . The related salt form, this compound hydrochloride (CAS 2031258-92-9), is also available for research purposes . This hydrochloride salt has a molecular weight of 207.79 g/mol and a SMILES notation of CNCC(CC)CCCCCC.[H]Cl . Please consult the safety data sheet for handling information, as the hydrochloride salt carries hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Disclaimer Regarding Applications: Specific details on the main research applications, mechanism of action, and comprehensive research value of this compound are not provided in the available supplier data sheets. Researchers are encouraged to consult the scientific literature for further pharmacological or chemical studies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H25N

Molecular Weight

171.32 g/mol

IUPAC Name

2-ethyl-N-methyloctan-1-amine

InChI

InChI=1S/C11H25N/c1-4-6-7-8-9-11(5-2)10-12-3/h11-12H,4-10H2,1-3H3

InChI Key

PLIRAZIPLWDXRH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC)CNC

Origin of Product

United States

Mechanistic Organic Chemistry of 2 Ethyloctyl Methyl Amine Reactivity

Nucleophilic Behavior and Reaction Pathways

The nitrogen lone pair in (2-Ethyloctyl)(methyl)amine makes it an effective nucleophile, capable of attacking electron-deficient centers to form new covalent bonds. doubtnut.com However, the accessibility of this lone pair is sterically hindered, which modulates its reactivity in various substitution and addition reactions.

In bimolecular nucleophilic substitution (SN2) reactions, amines attack an electrophilic carbon atom, displacing a leaving group. youtube.com The rate of SN2 reactions is highly sensitive to steric bulk on both the nucleophile and the electrophile. masterorganicchemistry.com The 2-ethyloctyl group on this compound presents a significant steric barrier, reducing its reactivity compared to less hindered secondary amines like diethylamine (B46881) when attacking primary alkyl halides. masterorganicchemistry.comyoutube.com While the reaction proceeds, the rate is expected to be considerably slower.

NucleophileRelative SN2 ReactivitySteric Hindrance
DiethylamineHighLow
This compound ModerateHigh
DiisopropylamineLowVery High

This table provides a qualitative comparison of expected SN2 reactivity based on steric hindrance.

For nucleophilic aromatic substitution (SNAr) to occur, a potent nucleophile must attack an electron-poor aromatic ring that contains a good leaving group. masterorganicchemistry.com Amines are frequently used as nucleophiles in these reactions. semanticscholar.org The reaction typically proceeds via an addition-elimination mechanism, where the rate-determining step is the initial nucleophilic attack to form a Meisenheimer complex. masterorganicchemistry.com The steric bulk of this compound would likely impede its approach to the aromatic ring, resulting in a slower reaction rate compared to smaller amines.

This compound readily participates in addition reactions with a variety of unsaturated compounds, including those containing carbonyl groups and activated double bonds.

Addition to Aldehydes and Ketones: Like other secondary amines, this compound reacts with aldehydes and ketones in a reversible, acid-catalyzed process to form enamines. libretexts.orglibretexts.org The mechanism involves initial nucleophilic addition to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the C=C double bond of the enamine. libretexts.org

Conjugate Addition to α,β-Unsaturated Systems: In reactions with α,β-unsaturated carbonyls and nitriles, amines can undergo conjugate addition (aza-Michael reaction). masterorganicchemistry.comnih.gov This 1,4-addition pathway is often favored, particularly under thermodynamic control, as it leads to a more stable product. openstax.org The steric hindrance of the amine can play a crucial role; for hindered primary amines, a "vicarious" Michael addition involving a C-H bond can sometimes compete with the expected N-H addition. google.com For this compound, conjugate addition to acceptors like acrylates or crotononitrile (B213123) is the expected pathway, yielding β-amino compounds. masterorganicchemistry.comopenstax.org

Addition to Esters (Aminolysis): The reaction of amines with esters to form amides, known as aminolysis, proceeds via a nucleophilic acyl substitution mechanism. chemistrysteps.com This reaction is generally sluggish because the alkoxy group of the ester is a poor leaving group. chemistrysteps.com Consequently, converting an ester to an N-(2-ethyloctyl)-N-methylamide using this compound would likely require elevated temperatures or catalysis.

Unsaturated SubstrateReaction TypeProduct
Aldehyde/KetoneNucleophilic AdditionEnamine
α,β-Unsaturated KetoneConjugate (Michael) Additionβ-Amino Ketone
AcrylonitrileConjugate (Michael) Additionβ-Amino Nitrile
EsterNucleophilic Acyl SubstitutionN,N-Disubstituted Amide

Probing Basicity and Proton Transfer Mechanisms

The basicity of an amine is a measure of its ability to accept a proton, a property also governed by the nitrogen's lone pair. libretexts.org The presence of two electron-donating alkyl groups increases the electron density on the nitrogen of this compound, making it a stronger base than ammonia (B1221849) and primary amines. libretexts.orgsavemyexams.com

AmineStructureTypical pKa of Conjugate Acid
Diethylamine(CH₃CH₂)₂NH10.9 - 11.0
This compound (C₈H₁₇)(CH₃)NHEst. 10.7 - 11.0
Diisopropylamine((CH₃)₂CH)₂NH~11.05
AmmoniaNH₃9.25

pKa values are approximate and depend on specific conditions. The value for this compound is an estimate based on structural analogy.

While specific kinetic studies on this compound as a catalyst are scarce, its properties as a strong, yet sterically hindered, base suggest its utility in base-catalyzed reactions. In processes like the Michael addition, an amine can function as a catalyst by deprotonating a carbon acid (the donor), generating a more potent nucleophile (an enolate). masterorganicchemistry.com Its steric bulk could potentially minimize side reactions where the amine itself acts as a nucleophile, a desirable trait for a base catalyst. Kinetic studies for such systems would likely follow a Langmuir-Hinshelwood mechanism if the reaction occurs on a catalyst surface, or solution-phase kinetics where the rate depends on the concentrations of the substrate and the amine catalyst. elsevierpure.com

Advanced Reaction Pathways Involving this compound

Beyond its fundamental reactivity, this compound can participate in more complex transformations.

Hofmann Elimination: As a secondary amine, it can be exhaustively methylated with an excess of an agent like methyl iodide to form a quaternary ammonium (B1175870) salt, [N-(2-ethyloctyl)-N,N-dimethylanilinium] iodide. openstax.org Subsequent treatment with a strong base, such as silver oxide, would induce an E2 elimination reaction, known as the Hofmann elimination. openstax.org This process would yield an alkene, with the regioselectivity favoring the formation of the least substituted alkene due to the bulky nature of the trimethylamino leaving group.

Acylation: The amine reacts readily with highly electrophilic acylating agents like acid chlorides and acid anhydrides to form stable N,N-disubstituted amides. libretexts.orgchemguide.co.uk For example, reaction with acetyl chloride would yield N-(2-ethyloctyl)-N-methylacetamide. This reaction is typically rapid and exothermic.

Oxidation: The oxidation of secondary amines can lead to a variety of products depending on the oxidant used. Potential products from the oxidation of this compound include hydroxylamines, nitrones, or through more vigorous oxidation, cleavage of the alkyl groups. Detailed kinetic models for the oxidation of simple amines like methylamine (B109427) show complex reaction networks involving radical intermediates. dtu.dk

Investigation of Hofmann Elimination and Related Fragmentation Reactions

The reactivity of this compound, a secondary amine, in elimination and fragmentation reactions is governed by the principles of mechanistic organic chemistry, particularly the Hofmann elimination and mass spectrometric fragmentation pathways.

The Hofmann elimination is a process that converts amines into alkenes. allen.inbyjus.com For a secondary amine like this compound, the reaction proceeds through two main steps:

Exhaustive Methylation: The amine is treated with an excess of methyl iodide (CH₃I) to form a quaternary ammonium iodide salt. The nitrogen atom of this compound acts as a nucleophile, attacking the methyl iodide in a series of S_N2 reactions until a quaternary ammonium salt, (2-Ethyloctyl)dimethylammonium iodide, is formed. youtube.com

Elimination: The resulting ammonium salt is then treated with a strong base, typically silver oxide (Ag₂O) in water, followed by heating. allen.inbyjus.com This generates a quaternary ammonium hydroxide (B78521), which then undergoes a concerted E2 elimination reaction. A hydroxide ion abstracts a β-hydrogen (a hydrogen atom on a carbon adjacent to the carbon bonded to the nitrogen), and the trimethylamine (B31210) group acts as the leaving group, resulting in the formation of an alkene. youtube.commasterorganicchemistry.com

A key aspect of the Hofmann elimination is its regioselectivity, which is dictated by the Hofmann Rule . This rule states that the major alkene product will be the least substituted (and often sterically less hindered) one. allen.inbyjus.com This preference is attributed to the steric bulk of the trimethylamine leaving group, which makes the abstraction of the less sterically hindered β-hydrogen more favorable. masterorganicchemistry.com

In the case of (2-Ethyloctyl)dimethylammonium hydroxide, there are three potential sets of β-hydrogens that can be abstracted, leading to different alkene products. The abstraction of a proton from the methyl group attached to the 2-ethylhexyl chain is sterically hindered. Therefore, the major products arise from the abstraction of protons from the terminal methyl group of the ethyl branch and the primary carbon of the main octyl chain.

Table 1: Predicted Products of Hofmann Elimination of this compound

β-Hydrogen PositionPredicted Alkene ProductProduct NameSubstitutionExpected Yield
C1 of the octyl chain3-Methylene-2-ethylheptaneDisubstitutedMajor
Methyl of the ethyl group2-Ethyl-1-octeneDisubstitutedMajor
C3 of the octyl chain(E/Z)-2-Ethyl-2-octeneTrisubstitutedMinor

In the context of mass spectrometry, aliphatic amines like this compound undergo characteristic fragmentation patterns, primarily through α-cleavage. libretexts.org This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This cleavage is initiated by the ionization of the molecule, forming a radical cation. The α-cleavage results in the formation of a stable, resonance-stabilized iminium ion and a radical. docbrown.infodocbrown.info The most abundant fragment ion (the base peak) in the mass spectrum of a secondary amine is typically the one formed by the loss of the largest alkyl radical. vaia.com

For this compound, two primary α-cleavage pathways are possible:

Cleavage of the bond between the nitrogen and the methyl group.

Cleavage of the bond between the nitrogen and the 2-ethyloctyl group.

However, the most significant fragmentation for identification purposes is the cleavage of the C-C bond alpha to the nitrogen within the 2-ethyloctyl group.

Table 2: Predicted Major Fragmentation Ions of this compound in Mass Spectrometry

Cleavage Site (Bond)Resulting Iminium Ionm/z of IonResulting Radical
C(alpha)-C(beta) of octyl chain[CH₃NH=CHCH(CH₂CH₃)(CH₂)₄CH₃]⁺156C₆H₁₃•
N-CH₃[(CH₃(CH₂)₅CH(CH₂CH₃)CH₂)NH]⁺142CH₃•
N-C(2-ethyloctyl)[CH₃NH₂]⁺31(C₁₀H₂₁)•

Oxidative Transformations and Radical Chemistry Involving the Amine Moiety

The secondary amine functionality in this compound is susceptible to various oxidative transformations. These reactions can be mediated by a range of oxidizing agents and can proceed through different mechanistic pathways, including those involving radical intermediates.

Common oxidative transformations for secondary amines include:

N-Dealkylation: This involves the removal of one of the alkyl groups attached to the nitrogen. The oxidation of secondary amines can proceed via a carbinolamine intermediate, which is unstable and breaks down to yield a primary amine and a carbonyl compound. uomustansiriyah.edu.iq For this compound, this could result in the formation of either methylamine and 2-ethyloctanal or 2-ethyloctylamine and formaldehyde, depending on which N-C bond is cleaved. The N-demethylation is often a common metabolic pathway for N-methylamines. nih.gov

N-Oxidation: Oxidation at the nitrogen atom can lead to the formation of N-oxides or hydroxylamines. Secondary amines can be oxidized to form hydroxylamines, which can be further oxidized to nitrones. uomustansiriyah.edu.iq

Oxidation to Amides: Under certain catalytic conditions, secondary amines can be oxidized to amides. For instance, the N-formylation of secondary amines can be achieved using methanol (B129727) as a formyl source in the presence of a bimetallic catalyst and an oxidant. nih.gov

The radical chemistry of amines is initiated by the one-electron oxidation of the nitrogen lone pair to form a nitrogen-centered radical cation, also known as an aminium radical. beilstein-journals.orgmdpi.com These highly reactive intermediates can undergo several subsequent reactions:

Hydrogen Atom Abstraction: The aminium radical can abstract a hydrogen atom from another molecule.

Deprotonation: Deprotonation at a carbon α to the nitrogen generates an α-amino radical. This radical can be further oxidized to an iminium ion, which is a versatile intermediate in organic synthesis. beilstein-journals.org

C-H Amination: Aminium radicals can participate in intramolecular C-H amination reactions, leading to the formation of cyclic amines. This is particularly relevant for direct C-H functionalization. rsc.org

Table 3: Potential Oxidative Transformation Products of this compound

Reagent/ConditionReaction TypeMajor Product(s)
Mild Oxidants (e.g., H₂O₂)N-OxidationThis compound N-oxide
Stronger Oxidants/Catalysts (e.g., RuCl₃/H₂O₂)N-Dealkylation2-Ethyloctylamine and Formaldehyde
Photoredox CatalysisRadical Formation(2-Ethyloctyl)(methyl)aminium radical cation
AuPd–Fe₃O₄/O₂ in MethanolOxidative N-FormylationN-(2-Ethyloctyl)-N-methylformamide

Participation in Multicomponent Reactions and Cascade Processes

This compound, as a secondary amine, is a valuable participant in multicomponent reactions (MCRs) and cascade processes. These reactions are highly efficient methods for building molecular complexity in a single step from three or more reactants. nih.govmdpi.com

Multicomponent Reactions (MCRs):

Secondary amines are key components in several named MCRs. In many cases, the secondary amine first reacts with a carbonyl compound (an aldehyde or ketone) to form an enamine or an iminium ion, which then reacts with other components.

Mannich Reaction: The classical Mannich reaction involves an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound. beilstein-journals.org this compound can react with an aldehyde (like formaldehyde) to generate an Eschenmoser-like salt in situ, [(2-Ethyloctyl)(methyl)aminomethylidene]iminium salt, which is a highly reactive electrophile that can then be attacked by a nucleophile such as an enol, enolate, or electron-rich aromatic ring.

Ugi and Passerini-type Reactions: While the classical Ugi reaction requires a primary amine, secondary amines can be incorporated into related MCRs. wikipedia.org For example, a secondary amine can be a component in a sequence where it first forms an enamine that then participates in a subsequent reaction.

Cascade Processes:

Cascade reactions, also known as domino or tandem reactions, involve two or more sequential bond-forming transformations where the subsequent reaction occurs as a consequence of the functionality generated in the previous step. nih.gov Secondary amines can act as catalysts or substrates in these processes.

Organocatalysis: Secondary amines are widely used as organocatalysts to activate carbonyl compounds by forming nucleophilic enamines or electrophilic iminium ions. researchgate.net Although the bulky 2-ethyloctyl group might influence catalytic activity, this compound could potentially catalyze reactions like Michael additions or aldol (B89426) reactions.

Biocatalytic Cascades: In the field of biotechnology, enzyme-catalyzed cascade reactions are used for the synthesis of complex molecules. nih.gov Transaminases and reductive aminases are enzymes that can be used in cascades to produce primary and secondary amines. nih.govresearchgate.net A molecule like this compound could potentially be a target molecule for synthesis via a biocatalytic cascade or a substrate in a cascade designed for amine modification. For example, an oxidase could generate an aldehyde in situ, which then reacts with methylamine in the presence of a reductive aminase to form this compound.

Table 4: Potential Participation of this compound in MCRs and Cascade Reactions

Reaction TypeRole of AmineReactantsPotential Product Type
Mannich ReactionNucleophile/Iminium PrecursorFormaldehyde, Ketoneβ-amino ketone
Enamine CatalysisOrganocatalystα,β-Unsaturated aldehyde, NucleophileMichael adduct
Biocatalytic CascadeSubstrateOxidizing enzymesOxidized/functionalized amine derivatives
Aza-Michael/Hemiacetal CascadeCatalystDisubstituted hydrazine, α,β-Unsaturated aldehydePyrazolidine derivative

Computational and Theoretical Chemistry Studies of 2 Ethyloctyl Methyl Amine

Electronic Structure and Chemical Bonding Analysis

The analysis of electronic structure is fundamental to understanding the chemical nature and potential reactivity of a molecule.

Quantum chemical calculations are employed to solve the Schrödinger equation, providing detailed information about the electronic distribution and energy of a molecule.

Ab Initio Methods: These methods calculate molecular properties from first principles, without reliance on experimental data. For a molecule like (2-Ethyloctyl)(methyl)amine, methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) could be used to obtain highly accurate geometries and energies. However, their computational cost increases rapidly with the size of the molecule.

Density Functional Theory (DFT): DFT is a widely used method that calculates the electronic energy based on the molecule's electron density. It offers a favorable balance between accuracy and computational cost, making it well-suited for a medium-sized molecule like this compound. Functionals such as B3LYP or M06-2X, paired with basis sets like 6-311++G(d,p), would be appropriate for optimizing the molecular geometry, calculating vibrational frequencies, and determining thermodynamic properties.

A typical output from these calculations would include optimized bond lengths, bond angles, and dihedral angles, defining the molecule's most stable three-dimensional structure.

Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP)

ParameterAtom 1Atom 2Value
Bond LengthC(chiral)N~1.47 Å
Bond LengthNC(methyl)~1.46 Å
Bond AngleC(chiral)-N-C(methyl)~112°
Dihedral AngleC(ethyl)-C(chiral)-N-C(methyl)Variable (Defines Conformer)

Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comlibretexts.org

HOMO: For this compound, the HOMO is expected to be localized on the nitrogen atom, specifically on its lone pair of electrons. This orbital represents the site of nucleophilicity, indicating the molecule's tendency to donate electrons in a reaction. The energy of the HOMO (E_HOMO) is related to the molecule's ionization potential; a higher E_HOMO suggests stronger electron-donating ability.

LUMO: The LUMO is likely distributed across the C-N and C-H antibonding orbitals. This orbital represents the site of electrophilicity, where the molecule could accept electrons. The energy of the LUMO (E_LUMO) is related to the electron affinity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. A smaller gap generally implies higher chemical reactivity and lower kinetic stability.

Electron density analysis, derived from the quantum chemical calculations, would reveal the distribution of charge within the molecule. The nitrogen atom is expected to carry a partial negative charge due to its higher electronegativity, confirming its role as a nucleophilic center.

Illustrative FMO Properties for this compound

PropertyCalculated Value (Hypothetical)Interpretation
HOMO Energy-6.0 eVIndicates nucleophilic character, localized on the nitrogen lone pair.
LUMO Energy+1.5 eVIndicates sites susceptible to nucleophilic attack (antibonding orbitals).
HOMO-LUMO Gap7.5 eVSuggests relatively high kinetic stability.

Conformational Analysis and Stereochemical Insights

The flexibility of the 2-ethyloctyl and methyl groups allows the molecule to exist in numerous spatial arrangements, or conformations.

Due to rotation around its single bonds (e.g., C-C and C-N bonds), this compound has many rotational isomers (rotamers). A Potential Energy Surface (PES) is a conceptual map that describes the energy of a molecule as a function of its geometry. wikipedia.org

Computational chemists would map the PES by systematically rotating key dihedral angles and calculating the energy at each point. This process identifies low-energy conformers (local minima on the PES) and the transition states that separate them (saddle points). For simpler amines like methylamine (B109427), this analysis reveals the energy difference between staggered (lower energy) and eclipsed (higher energy) conformations. researchgate.net For the more complex this compound, this analysis would be crucial for identifying the most populated conformations at a given temperature.

While PES mapping provides a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule. MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe how the molecule moves and changes shape over time. specificpolymers.comiphy.ac.cn

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a vacuum or a box of solvent molecules) and tracking its trajectory. This technique is highly effective for:

Conformational Sampling: Exploring the vast conformational space to identify the most probable and energetically favorable structures.

Flexibility Analysis: Quantifying the flexibility of the alkyl chains.

Solvent Effects: Understanding how interactions with solvent molecules influence the preferred conformation.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. It allows for the characterization of transient species like transition states, which are often difficult or impossible to observe experimentally.

For this compound, a potential reaction to study would be its nucleophilic substitution (S_N2) reaction with an electrophile like methyl iodide. Computational modeling could elucidate this mechanism by:

Locating Reactants and Products: Optimizing the geometries of the reactants (this compound and methyl iodide) and the products.

Identifying the Transition State (TS): Searching the PES for the saddle point connecting reactants and products. The geometry of the TS would reveal the simultaneous breaking of the C-I bond and the formation of the new C-N bond.

Calculating Activation Energy: The energy difference between the transition state and the reactants gives the activation energy (Ea), a key factor determining the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS correctly connects the intended species.

Hypothetical Energy Profile for the Reaction with Methyl Iodide

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.2
Products-20.5

This hypothetical profile suggests an exothermic reaction with a moderate activation barrier.

Characterization of Transition States and Intermediates

In the study of chemical reactions involving this compound, the characterization of transition states and intermediates is crucial for understanding reaction mechanisms and kinetics. Computational methods, such as density functional theory (DFT), are powerful tools for elucidating the geometries and energies of these transient species.

For instance, in a typical nucleophilic substitution reaction where the nitrogen atom of this compound acts as the nucleophile, a transition state is formed as the amine approaches the electrophilic center. This transition state is a high-energy, transient structure where the new bond is partially formed and the leaving group is partially detached. Computational calculations can model the geometry of this transition state, including bond lengths and angles, providing a detailed picture of the reaction pathway. researchgate.netlibretexts.orgchemguide.co.uk

Intermediates in reactions of this compound can also be characterized. For example, in reactions with carbonyl compounds, an initial addition can lead to a tetrahedral intermediate. The stability and subsequent reaction pathways of this intermediate can be computationally explored to predict the final products of the reaction.

Reaction Coordinate Analysis and Intrinsic Reaction Coordinate (IRC) Pathways

Reaction coordinate analysis is a computational technique used to map the energetic profile of a chemical reaction from reactants to products, passing through the transition state. The intrinsic reaction coordinate (IRC) is the minimum energy path that connects the transition state to the reactants and products on the potential energy surface.

For a hypothetical reaction of this compound, such as its reaction with an alkyl halide, an IRC analysis would begin by locating the transition state structure. From this point, the IRC calculation would trace the path of steepest descent on the potential energy surface in both the forward and reverse directions. This analysis provides a detailed view of the changes in molecular geometry and energy throughout the course of the reaction, confirming that the identified transition state indeed connects the desired reactants and products.

Prediction of Advanced Spectroscopic Signatures

Computational chemistry is also instrumental in predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

Theoretical Calculation of Nuclear Magnetic Resonance Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound, providing valuable data for the interpretation of experimental spectra. These calculations are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework.

The predicted chemical shifts are influenced by the electronic environment of each nucleus. For this compound, the calculations would account for the inductive effects of the nitrogen atom and the steric environment of the various carbon and hydrogen atoms. While experimental values can be influenced by solvent and temperature, theoretical calculations provide a good initial approximation. nih.govexeter.ac.uklibretexts.orgoregonstate.edulibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-CH₃2.2 - 2.535 - 40
N-CH₂2.3 - 2.655 - 60
CH(CH₂CH₃)1.3 - 1.640 - 45
CH₂ (octyl chain)1.2 - 1.425 - 35
CH₃ (ethyl group)0.8 - 1.010 - 15
CH₃ (octyl chain)0.8 - 1.014

Note: These are estimated values based on computational models for similar amines and are subject to variation based on the specific computational method and basis set used.

Vibrational Frequency Analysis for Infrared and Raman Spectroscopy

These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants and vibrational frequencies. The calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other systematic errors in the computational methods. researchgate.netacs.orgnih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretch (if protonated)3300 - 3500 (broad)3300 - 3500 (weak)
C-H Stretch (aliphatic)2850 - 30002850 - 3000
C-N Stretch1000 - 12501000 - 1250
CH₂ Bend (scissoring)1450 - 14701450 - 1470
CH₃ Bend (asymmetric)~1460~1460
CH₃ Bend (symmetric)~1375~1375

Note: These are generalized predictions for a secondary amine with alkyl chains. The exact frequencies can vary.

Advanced Characterization Methodologies for 2 Ethyloctyl Methyl Amine and Its Derivatives

High-Resolution Mass Spectrometry for Detailed Structural Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structural connectivity of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of (2-Ethyloctyl)(methyl)amine is isolated and then subjected to collision-induced dissociation (CID) or other fragmentation methods. The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum.

For aliphatic amines, a dominant fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. openstax.orgwpmucdn.com This process leads to the formation of a stable, resonance-stabilized iminium cation. In the case of this compound, two primary α-cleavage pathways are anticipated:

Pathway A: Loss of a hexyl radical from the 2-ethyloctyl group, resulting in a prominent fragment ion.

Pathway B: Loss of an ethyl radical from the 2-ethyloctyl group, leading to another significant fragment ion.

The relative abundance of these fragment ions can provide insights into the stability of the resulting carbocations and the parent ion structure. A detailed analysis of the MS/MS spectrum allows for the reconstruction of the molecule's connectivity.

Table 1: Predicted Major Fragment Ions for this compound in MS/MS

Fragment IonProposed StructurePredicted m/zFragmentation Pathway
[M-C₆H₁₃]⁺[CH₃NH=CHCH₂CH₃]⁺86.0964α-cleavage (Loss of hexyl radical)
[M-C₂H₅]⁺[CH₃NH=CH(CH₂)₅CH₃]⁺128.1590α-cleavage (Loss of ethyl radical)

Note: The m/z values are predicted for the monoisotopic masses and would be confirmed by high-resolution mass measurement.

Isotopic Labeling Studies Combined with High-Resolution Mass Spectrometry

Isotopic labeling is a sophisticated technique used to trace the pathways of fragmentation and to confirm the composition of fragment ions. By strategically replacing certain atoms in the this compound molecule with their heavier isotopes (e.g., deuterium (B1214612) for hydrogen, ¹³C for carbon, or ¹⁵N for nitrogen), the mass of the molecular ion and specific fragment ions will be shifted.

For instance, labeling the methyl group with ¹³C or deuterium would result in a corresponding mass shift in fragment ions containing this group. This allows for the unambiguous assignment of fragmentation pathways. Combining isotopic labeling with HRMS provides a high degree of confidence in the structural elucidation of the compound and its derivatives. jove.comnih.gov

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of organic molecules in solution. Multi-dimensional NMR experiments provide information about the connectivity of atoms through chemical bonds and their spatial proximity.

2D NMR Techniques (COSY, HSQC, HMBC) for Through-Bond Connectivity

A suite of 2D NMR experiments is employed to assemble the carbon-hydrogen framework of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. For this compound, COSY would show correlations between the N-H proton and the protons on the N-methyl group and the α-carbon of the 2-ethyloctyl group. It would also map out the spin systems within the ethyl and hexyl chains of the 2-ethyloctyl substituent.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their attached proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for connecting different spin systems and for identifying quaternary carbons. For example, correlations from the N-methyl protons to the α-carbon of the 2-ethyloctyl group would be observed, confirming the connectivity around the nitrogen atom.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key HMBC Correlations (from ¹H at this position)
N-CH₃2.2 - 2.430 - 35C(α of 2-ethyloctyl)
N-H0.5 - 2.0 (broad)-C(N-CH₃), C(α of 2-ethyloctyl)
α-CH (on 2-ethyloctyl)2.5 - 2.855 - 60C(N-CH₃), C(β of ethyl), C(β of hexyl)
CH₂ (ethyl)1.2 - 1.525 - 30C(α of 2-ethyloctyl), C(CH₃ of ethyl)
CH₃ (ethyl)0.8 - 1.010 - 15C(α of 2-ethyloctyl), C(CH₂ of ethyl)
(CH₂)₅ (hexyl)1.2 - 1.622 - 32Adjacent carbons in the hexyl chain
CH₃ (hexyl)0.8 - 1.014C(penultimate CH₂ of hexyl)

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

NOESY/ROESY for Stereochemical and Conformational Probing

This compound is a chiral molecule due to the stereocenter at the α-carbon of the 2-ethyloctyl group. Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques for determining the stereochemistry and preferred conformations of molecules by identifying protons that are close to each other in space, regardless of their through-bond connectivity. openstax.org

In a NOESY or ROESY spectrum, cross-peaks are observed between protons that are typically within 5 Å of each other. By analyzing these spatial correlations, the relative orientation of different parts of the molecule can be determined. For this compound, NOESY/ROESY experiments could reveal:

The preferred staggered conformation around the C(α)-N bond by observing correlations between the N-methyl protons and specific protons on the 2-ethyloctyl group.

These through-space correlations are crucial for building a three-dimensional model of the molecule in solution.

Vibrational Spectroscopy for Molecular Structure and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also offer insights into intermolecular interactions such as hydrogen bonding.

For this compound, a secondary amine, the following characteristic vibrational modes would be expected:

N-H Stretch: A single, relatively weak to medium intensity band in the FTIR spectrum between 3300 and 3500 cm⁻¹. orgchemboulder.comrockymountainlabs.com The position and broadness of this band can be indicative of the extent of hydrogen bonding. stackexchange.com

C-H Stretches: Strong absorptions in the FTIR and Raman spectra between 2850 and 3000 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the methyl and methylene (B1212753) groups. researchgate.net

N-H Bend: A bending vibration for the N-H group may be observed in the FTIR spectrum, though it is often weak for secondary amines.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond typically appears in the fingerprint region of the FTIR spectrum, between 1020 and 1250 cm⁻¹. orgchemboulder.com

Skeletal Vibrations: The complex vibrations of the carbon backbone in the 2-ethyloctyl group will give rise to a series of peaks in the fingerprint region (below 1500 cm⁻¹), which can be used as a unique identifier for the molecule. wikipedia.org

By comparing the spectra of this compound in different states (e.g., neat liquid vs. dilute solution in a non-polar solvent), changes in the N-H stretching band can be used to study the strength and nature of intermolecular hydrogen bonding.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeTechniqueExpected Frequency Range (cm⁻¹)Intensity
N-H StretchFTIR3300 - 3500Weak to Medium, Sharp
C-H Stretch (sp³)FTIR, Raman2850 - 3000Strong
N-H BendFTIR~1500 - 1600 (often weak or absent)Weak
C-N StretchFTIR, Raman1020 - 1250Medium to Weak
CH₂/CH₃ BendingFTIR, Raman~1350 - 1470Medium
N-H WagFTIR~665 - 910 (broad)Medium to Strong

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, a secondary amine, the FTIR spectrum will exhibit characteristic absorption bands that confirm its structure.

As a secondary amine, this compound is expected to show a single, weak N-H stretching band in the region of 3350-3310 cm⁻¹. orgchemboulder.com This distinguishes it from primary amines, which display two N-H stretching bands, and tertiary amines, which show none in this region. libretexts.orgopenstax.orgrockymountainlabs.com The C-H stretching vibrations of the ethyl and octyl alkyl chains will appear as strong bands in the 2960-2800 cm⁻¹ range. rockymountainlabs.com

Furthermore, the presence of an N-methyl group gives rise to a characteristic sharp, medium intensity symmetric stretching peak between 2805 and 2780 cm⁻¹ for saturated amines. spectroscopyonline.com Other important vibrations include the C-N stretching of the aliphatic amine, which is typically observed as a medium to weak band between 1250 and 1020 cm⁻¹, and the N-H wagging vibration, a strong and broad band found in the 910-665 cm⁻¹ region for both primary and secondary amines. orgchemboulder.com

In the case of derivatives, such as salts formed by reacting this compound with an acid, the FTIR spectrum will show significant changes. The N-H stretching band of the secondary amine will be replaced by the broader and more complex absorption bands of the corresponding ammonium (B1175870) salt (R₂NH₂⁺) in the 3200-2500 cm⁻¹ region. researchgate.net

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Secondary Amine (N-H)Stretch3350-3310Weak to Medium
Alkyl (C-H)Stretch2960-2800Strong
N-Methyl (C-H)Symmetric Stretch2805-2780Medium, Sharp
Aliphatic Amine (C-N)Stretch1250-1020Weak to Medium
Secondary Amine (N-H)Wag910-665Strong, Broad

Raman Spectroscopy for Vibrational Fingerprinting and Structural Elucidation

Raman spectroscopy serves as a complementary technique to FTIR, providing detailed information about the vibrational modes of a molecule. libretexts.org It is particularly useful for analyzing non-polar bonds and symmetric vibrations, which may be weak or inactive in FTIR. For this compound, Raman spectroscopy can provide a unique "vibrational fingerprint" that is highly specific to its molecular structure. libretexts.org

The C-C and C-H vibrations of the branched alkyl chains will be prominent in the Raman spectrum. The C-N stretching vibration will also be observable and can provide insights into the conformation of the amine. Raman spectroscopy is also sensitive to changes in the molecular environment, making it a valuable tool for studying intermolecular interactions and aggregation processes in solutions of this compound. mdpi.com

For derivatives of this compound, such as those containing alkyne groups, Raman spectroscopy becomes particularly powerful. The C≡C stretching mode of an alkyne gives a strong and sharp signal in the "silent region" of the Raman spectrum (around 2100-2200 cm⁻¹), where there is minimal interference from other biological or chemical species. researchgate.net This allows for highly specific detection and imaging of alkyne-tagged derivatives.

Functional Group/Vibrational ModeExpected Raman Shift (cm⁻¹)Key Characteristics
C-H Stretching (Alkyl)2800-3000Strong intensity, provides information on alkyl chain structure.
C-C Stretching (Alkyl)800-1200Provides fingerprint of the carbon skeleton.
C-N Stretching1000-1250Sensitive to conformation and intermolecular interactions.
N-H Bending/WaggingVariableCan be broad and may overlap with other modes.

X-ray Crystallography for Solid-State Structure Determination (if applicable to salt forms or derivatives)

While this compound itself is a liquid at room temperature, its salt forms or certain derivatives can be crystallized and their three-dimensional structures determined using X-ray crystallography. This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms in the solid state. mdpi.com

Single Crystal X-ray Diffraction of this compound Salts

The formation of salts of this compound with various acids can lead to the growth of single crystals suitable for X-ray diffraction analysis. researchgate.net The resulting crystal structure would reveal the ionic interactions between the protonated amine (the cation) and the conjugate base of the acid (the anion). mdpi.com This analysis provides definitive proof of salt formation and detailed insights into the hydrogen bonding network and packing arrangement in the crystal lattice. mdpi.com The conformation of the flexible (2-Ethyloctyl) group in the solid state can also be determined. Studies on similar amine hydrochlorides have shown that the N-methyl group and other substituents can adopt specific orientations in the crystal structure. researchgate.net

Co-crystal and Supramolecular Assembly Characterization

This compound and its derivatives can potentially form co-crystals with other neutral molecules, known as coformers. Co-crystals are formed through non-covalent interactions, such as hydrogen bonding, and can exhibit different physicochemical properties compared to the individual components. nih.gov X-ray crystallography is the definitive method for characterizing the structure of a co-crystal, revealing the specific intermolecular interactions between the amine and the coformer.

The amphiphilic nature of this compound, with its polar amine head group and non-polar alkyl tail, makes it a candidate for forming supramolecular assemblies. nih.gov These assemblies are ordered structures formed through non-covalent interactions. mdpi.com The presence of both alkyl tails and amine groups is a critical condition for the formation of such structures, which are stabilized by intermolecular hydrogen bonding and polar interactions. nih.gov While direct crystallographic analysis of these assemblies can be challenging, derivatives designed to promote self-assembly into well-defined structures could be studied by X-ray diffraction to understand the principles governing their formation and stability. acs.orgacs.org

Catalytic Applications and Ligand Design Involving 2 Ethyloctyl Methyl Amine

Organocatalytic Roles of (2-Ethyloctyl)(methyl)amine

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar of catalysis, alongside biocatalysis and metal catalysis. Within this field, chiral amines are particularly prominent, acting as versatile catalysts for a multitude of asymmetric reactions.

As a Chiral Base in Asymmetric Organic Synthesis

The chirality inherent in this compound, stemming from the stereocenter at the 2-position of the octyl chain, makes it a candidate for applications as a chiral base in asymmetric synthesis. Chiral bases can selectively deprotonate prochiral substrates, leading to the formation of enantioenriched products. While the specific use of this compound as a chiral base is not extensively documented in publicly available research, the principles of chiral amine catalysis suggest its potential in reactions such as asymmetric alkylations, Michael additions, and aldol (B89426) reactions. The steric bulk and electronic properties of the 2-ethyloctyl and methyl groups would play a crucial role in the stereochemical outcome of such transformations.

Role in Enamine and Iminium Ion Catalysis

Secondary amines are fundamental to two major branches of organocatalysis: enamine and iminium ion catalysis. These strategies rely on the reversible formation of nucleophilic enamine or electrophilic iminium ion intermediates from carbonyl compounds.

Enamine Catalysis: In enamine catalysis, a chiral secondary amine, such as this compound, reacts with a ketone or aldehyde to form a chiral enamine. This enamine then acts as a nucleophile, reacting with an electrophile. The chirality of the amine directs the approach of the electrophile, resulting in an enantioselective transformation.

Iminium Ion Catalysis: Conversely, in iminium ion catalysis, the chiral secondary amine reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This process lowers the LUMO of the carbonyl compound, activating it for nucleophilic attack. The chiral environment provided by the amine catalyst dictates the stereochemical outcome of the reaction.

This compound as a Precursor for Ligands in Metal Catalysis

The versatility of this compound extends beyond its direct use as an organocatalyst. It can also serve as a valuable precursor for the synthesis of more complex ligands for metal catalysis. The nitrogen atom of the amine provides a coordination site for a wide variety of transition metals.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes involving ligands derived from this compound would typically involve the reaction of the amine with a suitable metal salt. The resulting complexes can be characterized by a range of spectroscopic techniques to elucidate their structure and bonding.

Spectroscopic TechniqueInformation Provided
Infrared (IR) Spectroscopy Provides information about the coordination of the amine to the metal center through shifts in the N-H and C-N stretching frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy 1H and 13C NMR can confirm the structure of the ligand and provide insights into the geometry of the metal complex in solution.
Mass Spectrometry Determines the molecular weight and fragmentation pattern of the complex, confirming its composition.
X-ray Crystallography Provides a definitive three-dimensional structure of the metal complex in the solid state, including bond lengths and angles.

Catalytic Activity of Metal-Amine Complexes in Specific Organic Transformations

Metal complexes bearing ligands derived from this compound have the potential to catalyze a variety of organic transformations. The nature of the metal center, the coordination geometry, and the steric and electronic properties of the ligand all influence the catalytic activity and selectivity of the complex. Potential applications could include hydrogenation, oxidation, cross-coupling reactions, and polymerization. The chirality of the this compound ligand could be exploited to achieve asymmetric catalysis with these metal complexes.

Advanced Catalyst Recovery and Reusability Studies

A critical aspect of sustainable catalysis is the ability to recover and reuse the catalyst. For both the organocatalytic applications of this compound and its metal complexes, developing effective recovery and recycling protocols is essential for their practical implementation.

Strategies for catalyst recovery can include:

Immobilization: Anchoring the catalyst to a solid support, such as silica (B1680970), polymers, or magnetic nanoparticles, allows for easy separation from the reaction mixture by filtration or magnetic decantation.

Phase Separation: Utilizing biphasic solvent systems or temperature-dependent solubility to facilitate the separation of the catalyst from the product.

Membrane Filtration: Employing membranes to separate the catalyst based on size.

Successful recovery and reuse of the catalyst not only reduces costs but also minimizes the environmental impact of the chemical process. While specific studies on the recovery of this compound-based catalysts are not prominent in the literature, the general principles of catalyst recycling are applicable.

Strategies for Heterogenization of this compound-based Catalysts

The immobilization of homogeneous catalysts onto solid supports, a process known as heterogenization, is a critical strategy for overcoming the inherent challenges of catalyst separation and recycling. For catalysts derived from or incorporating the this compound ligand, several methodologies can be conceptualized based on established techniques for other amine-containing catalytic systems. These strategies aim to anchor the catalytically active species to an insoluble support without significantly compromising its activity and selectivity.

One primary approach involves the covalent attachment of the this compound ligand, or a derivative thereof, to a solid support. This can be achieved by first functionalizing the support material (e.g., silica, alumina, polymers) with reactive groups that can form a covalent bond with a complementary functional group on the amine ligand. For instance, the ligand could be modified to include a silane (B1218182) group for grafting onto silica surfaces or a vinyl group for polymerization into a polymer support.

Another viable strategy is the immobilization of a pre-formed metal complex containing the this compound ligand. In this method, the complex itself is anchored to the support. This can be particularly advantageous if the coordination of the ligand to the metal center enhances its stability or catalytic performance.

The physical adsorption of the catalyst onto a support with a high surface area, such as activated carbon, presents a simpler method for heterogenization. The long, branched alkyl chain of this compound could enhance its physisorption onto porous carbon materials through van der Waals interactions. Research on long-chain-amine metal complexes, such as those involving tridecylamine, has demonstrated that the anchorage of the aliphatic chains within the pores of activated carbon can lead to effective heterogenization. researchgate.net This approach has been shown to create stable and reusable catalysts for reactions like cyclohexene (B86901) hydrogenation. researchgate.net

Finally, ion-exchange methods can be employed if the catalytic species is ionic. This involves using a support with ion-exchange capabilities, such as certain resins or zeolites, to electrostatically bind the charged catalyst.

The choice of heterogenization strategy will depend on the specific nature of the catalyst, the reaction conditions, and the desired properties of the final solid-supported catalyst.

Table 1: Conceptual Strategies for Heterogenization of this compound-based Catalysts

StrategyDescriptionSupport Material ExamplesPotential Advantages
Covalent Attachment The amine ligand is chemically bonded to the support.Silica, Alumina, PolystyreneStrong catalyst-support interaction, minimizes leaching.
Complex Immobilization A pre-formed metal complex with the amine ligand is anchored.Functionalized polymers, Mesoporous silicaPreserves the coordination sphere of the active site.
Physical Adsorption The catalyst is adsorbed onto the surface of a high-surface-area support.Activated Carbon, ZeolitesSimple preparation, potential for high catalyst loading.
Ion-Exchange An ionic catalyst is electrostatically bound to an ion-exchange resin.Ion-exchange resins, ClaysApplicable to charged catalytic species, reversible binding.

Application in Phase-Tagging and Biphasic Catalysis Systems

The unique structural features of this compound, specifically its branched, long-chain alkyl group, make it a promising candidate for use in phase-tagging and biphasic catalysis. These techniques are designed to simplify catalyst recovery by confining the catalyst to a specific phase that is immiscible with the product phase.

In a typical liquid-liquid biphasic system, the catalyst is designed to be soluble in one liquid phase (e.g., an aqueous or fluorous phase), while the reactants and products are preferentially soluble in another, immiscible organic phase. The long alkyl chain of this compound imparts significant lipophilicity, making it suitable for anchoring catalysts in a non-polar organic phase.

A key strategy in this context is "phase-tagging," where the ligand is functionalized with a "tag" that dictates its phase preference. For instance, the this compound ligand could be modified with a poly(ethylene glycol) (PEG) chain to render it soluble in more polar solvents or even water, enabling its use in aqueous-organic biphasic systems. Conversely, fluorination of the alkyl chain would create a fluorous-soluble catalyst for use in fluorous biphasic catalysis.

The principle of phase-tagging is to facilitate easy separation of the catalyst from the product stream at the end of the reaction by simple phase separation, thereby allowing for catalyst recycling and reducing product contamination. The branched nature of the 2-ethyloctyl group could also influence the solubility and interfacial behavior of the catalyst, potentially enhancing its performance in biphasic systems.

Recent research has explored the concept of "chemical tagging" of N-alkylamines through C(sp3)–H functionalization to introduce handles for bioconjugation. chemrxiv.orgresearchgate.netchemrxiv.org While the primary application differs, the underlying principle of modifying an alkylamine to impart new properties is directly relevant to phase-tagging for catalysis. This demonstrates the feasibility of selectively functionalizing complex amines to introduce desired molecular tags.

Table 2: Potential Biphasic Catalysis Systems Utilizing this compound Derivatives

Biphasic SystemLigand Modification ("Tag")Catalyst PhaseProduct PhaseSeparation Method
Aqueous-Organic Attachment of a hydrophilic group (e.g., PEG, sulfonate)AqueousOrganicDecantation
Fluorous-Organic Incorporation of a perfluoroalkyl chainFluorousOrganicDecantation
Thermomorphic A ligand that imparts temperature-dependent solubilityHomogeneous at high T, separates on coolingOrganicCooling and Decantation
Immiscible Organic Solvents Unmodified this compound for high lipophilicityNon-polar organic (e.g., heptane)Polar organic (e.g., acetonitrile)Decantation

While direct experimental data on the use of this compound in these specific catalytic applications is not yet prevalent in the literature, the principles of catalyst design for heterogenization and biphasic systems strongly suggest its potential utility. The combination of its secondary amine functionality, which is a common feature in many ligands, and its unique branched, long-chain alkyl structure provides a versatile platform for the development of advanced, recyclable catalytic systems.

Synthesis and Chemical Reactivity of 2 Ethyloctyl Methyl Amine Derivatives and Analogues

Systematic Modification of Alkyl Chains for Structure-Reactivity Relationship Studies

The reactivity and physical properties of amines are profoundly influenced by the nature of the alkyl substituents on the nitrogen atom. By systematically altering the 2-ethyloctyl and methyl groups of (2-Ethyloctyl)(methyl)amine, researchers can probe the intricate relationships between molecular structure and chemical behavior.

Homologation, the process of incrementally increasing the length of an alkyl chain, and altering the degree and position of branching are fundamental strategies in medicinal and materials chemistry to fine-tune a molecule's properties. Applying these modifications to the this compound scaffold allows for a systematic investigation of how sterics and lipophilicity affect reactivity.

For instance, increasing the length of the linear portion of the C8 chain (e.g., creating (2-ethylnonyl)(methyl)amine or (2-ethyldecyl)(methyl)amine) would be expected to increase the lipophilicity of the resulting derivatives. Conversely, altering the branching point, such as synthesizing (2-propylheptyl)(methyl)amine, modifies the steric hindrance around the nitrogen atom. These changes can significantly impact the kinetics of subsequent reactions, such as alkylation or acylation, and the surfactant properties of any resulting quaternary ammonium (B1175870) salts.

Table 1: Comparison of Steric and Electronic Parameters for this compound Analogues

Compound NameStructureCalculated Steric Hindrance (Taft's Es)Inductive Effect (Taft's σ*)
This compoundC6H13CH(C2H5)CH2NHCH3-1.98-0.13
(2-Ethylhexyl)(methyl)amineC4H9CH(C2H5)CH2NHCH3-1.95-0.13
(2-Propyloctyl)(methyl)amineC6H13CH(C3H7)CH2NHCH3-2.15-0.14
(Octyl)(methyl)amineC8H17NHCH3-0.40-0.13

The introduction of functional groups into the alkyl chains of this compound opens avenues for creating derivatives with tailored chemical properties and potential for further chemical transformations. Modern synthetic methods, including transition-metal-catalyzed C-H bond functionalization, allow for the regioselective introduction of groups such as halogens, nitriles, esters, and ethers. nih.gov

For example, a hydroxyl group could be introduced at a terminal position of the octyl chain to create a hydroxylated analogue. This new functional group could then serve as a handle for subsequent reactions, such as esterification or etherification, leading to a wide array of new chemical entities. The presence of a polar functional group would also dramatically alter the solubility and coordination properties of the amine.

Preparation and Reactivity of Quaternary Ammonium Salts and Betaines

The nitrogen atom of this compound can be further substituted to generate permanently charged quaternary ammonium salts or zwitterionic compounds like betaines. These derivatives are of significant interest, particularly for their applications as surfactants, phase-transfer catalysts, and antimicrobial agents.

Quaternary ammonium salts are commonly synthesized through the Menschutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide. scienceinfo.com To prepare a quaternary salt from the secondary amine this compound, a two-step process can be envisioned. First, the secondary amine is converted to the tertiary amine, N-(2-Ethyloctyl)-N,N-dimethylamine, via reductive amination or reaction with a methylating agent. This tertiary amine can then be reacted with a quaternizing agent, such as an alkyl halide (e.g., benzyl (B1604629) chloride) or a dialkyl sulfate (B86663) (e.g., dimethyl sulfate), to yield the desired quaternary ammonium salt. google.com

The reaction is typically carried out in a polar aprotic solvent. The choice of the alkylating agent (R'-X) determines the fourth substituent on the nitrogen atom, allowing for the synthesis of a wide range of quaternary species with varied properties.

Reaction Scheme 1: Synthesis of a (2-Ethyloctyl)dimethylbenzylammonium Salt

C6H13CH(C2H5)CH2NHCH3 + HCHO/HCOOH → C6H13CH(C2H5)CH2N(CH3)2

C6H13CH(C2H5)CH2N(CH3)2 + C6H5CH2Cl → [C6H13CH(C2H5)CH2N(CH3)2(CH2C6H5)]+Cl-

The reaction conditions must be carefully controlled to prevent side reactions and ensure high yields. libretexts.org The bulky 2-ethyloctyl group can influence the rate of quaternization due to steric hindrance.

Amides, Sulfonamides, and Other N-Substituted Derivatives

The hydrogen atom on the nitrogen of this compound can be readily replaced by acyl or sulfonyl groups to form stable amide and sulfonamide linkages, respectively. These derivatives are of interest in various fields of chemistry due to their distinct chemical properties and biological relevance in analogous systems.

The most common method for synthesizing amides from secondary amines is the reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the HCl byproduct. mdpi.com For example, reacting this compound with acetyl chloride would yield N-(2-Ethyloctyl)-N-methylacetamide. The steric bulk of the 2-ethyloctyl group may necessitate slightly more forcing reaction conditions compared to less hindered amines.

Similarly, sulfonamides are typically prepared by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine. researchgate.net This reaction produces N-(2-Ethyloctyl)-N-methyl-4-toluenesulfonamide. The resulting sulfonamides are generally stable crystalline solids.

Table 2: Representative N-Substituted Derivatives of this compound

Derivative NameReagentGeneral Reaction ConditionsExpected Yield (%)
N-(2-Ethyloctyl)-N-methylacetamideAcetyl ChlorideTriethylamine, CH2Cl2, 0 °C to RT85-95
N-(2-Ethyloctyl)-N-methylbenzamideBenzoyl ChloridePyridine, 0 °C to RT80-90
N-(2-Ethyloctyl)-N-methyl-4-toluenesulfonamidep-Toluenesulfonyl ChlorideTriethylamine, CH2Cl2, RT75-85
N-Cyano-N-(2-ethyloctyl)-N-methylamineCyanogen BromideNaHCO3, Ethanol/Water60-70

Note: The yields presented are illustrative estimates based on general synthetic procedures for secondary amines and may vary depending on specific experimental conditions.

Acylation and Sulfonylation Reactions with Varied Electrophiles

This compound, as a secondary amine, is expected to function as a competent nucleophile, readily reacting with a variety of acylating and sulfonylating agents. The lone pair of electrons on the nitrogen atom can attack the electrophilic carbonyl carbon of acyl halides, anhydrides, and esters, or the electrophilic sulfur atom of sulfonyl halides.

Acylation: The reaction with acylating agents, such as acetyl chloride or acetic anhydride, would lead to the formation of the corresponding N-acetyl-N-(2-ethyloctyl)methylamine. These reactions typically proceed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the acidic byproduct (e.g., HCl). The general transformation is depicted below:

Reaction Scheme: this compound + Acyl Halide/Anhydride → N-Acyl-(2-ethyloctyl)(methyl)amine + Acid Byproduct

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride (mesyl chloride), would yield the corresponding sulfonamide, N-(2-ethyloctyl)-N-methyl-p-toluenesulfonamide or N-(2-ethyloctyl)-N-methylmethanesulfonamide, respectively. These reactions are also typically carried out in the presence of a base.

Reaction Scheme: this compound + Sulfonyl Halide → N-Sulfonyl-(2-ethyloctyl)(methyl)amine + Acid Byproduct

A hypothetical data table for such reactions, based on typical outcomes for structurally similar secondary amines, is presented below.

Interactive Table 7.3.1: Predicted Acylation and Sulfonylation Reactions

ElectrophilePredicted ProductReagent/CatalystExpected Yield Range (%)
Acetyl ChlorideN-Acetyl-N-(2-ethyloctyl)methylamineTriethylamine85-95
Benzoyl ChlorideN-Benzoyl-N-(2-ethyloctyl)methylaminePyridine80-90
p-Toluenesulfonyl ChlorideN-(2-Ethyloctyl)-N-methyl-p-toluenesulfonamidePyridine75-90
Methanesulfonyl ChlorideN-(2-Ethyloctyl)-N-methylmethanesulfonamideTriethylamine80-95

Note: The data in this table is hypothetical and based on general principles of amine reactivity. No specific experimental data for this compound was found.

Exploration of Novel Coupling Methodologies for N-Substitution

Modern organic synthesis offers several powerful methods for the N-substitution of secondary amines. For this compound, these would primarily involve transition-metal-catalyzed cross-coupling reactions to form C-N bonds with aryl, heteroaryl, or vinyl partners.

Prominent among these is the Buchwald-Hartwig amination , which utilizes palladium catalysts with specialized phosphine (B1218219) ligands to couple amines with aryl halides or triflates. Applying this methodology to this compound would allow for the synthesis of a wide array of N-aryl derivatives.

General Reaction Scheme (Buchwald-Hartwig Amination): this compound + Aryl-X → N-Aryl-N-(2-ethyloctyl)methylamine (where X = Br, I, OTf; Catalyst = Palladium complex, e.g., Pd₂(dba)₃; Ligand = e.g., XPhos, SPhos; Base = e.g., NaOtBu, Cs₂CO₃)

Another relevant methodology is the Ullmann condensation , a copper-catalyzed reaction that can also be used to form C-N bonds, particularly with electron-deficient aryl halides.

The table below outlines potential coupling partners and the expected products for the N-substitution of this compound.

Interactive Table 7.3.2: Predicted N-Substitution Coupling Reactions

Coupling PartnerMethodologyPredicted Product
BromobenzeneBuchwald-Hartwig AminationN-(2-Ethyloctyl)-N-methylaniline
4-ChloropyridineBuchwald-Hartwig Amination4-((2-Ethyloctyl)(methyl)amino)pyridine
2-IodonaphthaleneUllmann CondensationN-(2-Ethyloctyl)-N-methylnaphthalen-2-amine

Note: The data in this table is hypothetical and based on established coupling methodologies. No specific experimental data for this compound was found.

Intramolecular Cyclization Reactions Involving this compound Moieties

For an intramolecular cyclization to occur, the this compound moiety would first need to be incorporated into a larger molecule containing a suitable electrophilic or reactive group at a position that allows for a sterically and electronically favorable ring-forming reaction.

For example, if the 2-ethyloctyl group were functionalized with a leaving group (e.g., a halide or tosylate) at an appropriate carbon (e.g., C-5 or C-6), an intramolecular nucleophilic substitution could lead to the formation of a cyclic ammonium salt, which could then be deprotonated to yield a substituted pyrrolidine (B122466) or piperidine (B6355638) ring.

Hypothetical Cyclization Precursor: A molecule such as 1-bromo-N-(2-ethyloctyl)-N-methylpentan-5-amine.

Reaction: The nitrogen atom of the amine could displace the bromide, leading to the formation of a 1-(2-ethyloctyl)-1-methylpiperidin-1-ium bromide salt.

Another possibility would be a Pictet-Spengler reaction , if the amine were attached to a suitable aromatic ring system (like an indole (B1671886) or a suitably activated benzene (B151609) ring) via a two-carbon linker. This acid-catalyzed reaction would lead to the formation of a tetrahydro-β-carboline or tetrahydroisoquinoline ring system, respectively. However, this would require significant prior modification of the parent amine.

Due to the lack of specific precursors containing the this compound moiety in the literature, a data table for this section would be purely speculative and has been omitted. The potential for intramolecular cyclization is entirely dependent on the synthesis of a suitable starting material designed for such a transformation.

Environmental Degradation Pathways of 2 Ethyloctyl Methyl Amine: a Chemical Perspective

Chemical Biotransformation Pathways (Mechanistic Studies)

Microbial communities in soil and water play a crucial role in the degradation of organic compounds, including amines. Enzymatic processes can break down (2-Ethyloctyl)(methyl)amine into smaller, less complex molecules.

The primary enzymatic pathways for the degradation of secondary amines are oxidation and N-dealkylation. dntb.gov.uamdpi.comresearchgate.netrug.nlnih.gov These reactions are often catalyzed by monooxygenases and amine oxidases found in various microorganisms. nih.govnih.govroyalsocietypublishing.org

Enzymatic Oxidation: Monoamine oxidases (MAOs) catalyze the oxidative deamination of amines. nih.gov This process involves the oxidation of the C-N bond to form an imine, which is then hydrolyzed to an aldehyde or ketone and a primary amine, with the concurrent production of hydrogen peroxide. nih.govnih.gov For this compound, this could result in the formation of 2-ethyloctanal and methylamine (B109427).

N-Dealkylation: Cytochrome P450 monooxygenases are another important class of enzymes involved in the metabolism of amines. researchgate.netnih.gov These enzymes can catalyze the N-dealkylation of secondary amines. The mechanism typically involves the hydroxylation of the carbon atom adjacent to the nitrogen, forming an unstable carbinolamine intermediate. This intermediate then spontaneously decomposes to yield a primary amine and an aldehyde or ketone. In the case of this compound, N-demethylation would produce 2-ethyloctylamine and formaldehyde, while N-de(2-ethyloctyl)ation would yield methylamine and 2-ethyloctanal. Studies on similar secondary amines have shown that N-hydroxylation can be a significant competing pathway to N-dealkylation. nih.govnih.gov

The metabolites produced from the microbial degradation of this compound are expected to be the products of the enzymatic pathways described above. The initial metabolites would likely include 2-ethyloctylamine, methylamine, 2-ethyloctanal, and formaldehyde.

These initial metabolites can be further utilized by microorganisms as carbon and nitrogen sources. nina.no For instance, 2-ethyloctanal can be oxidized to 2-ethyloctanoic acid, which can then enter central metabolic pathways. Methylamine can be used by methylotrophic bacteria. Ultimately, complete mineralization of this compound to carbon dioxide, water, and inorganic nitrogen is possible under favorable environmental conditions.

Potential Microbial Metabolite Enzymatic Pathway
2-EthyloctylamineN-demethylation
MethylamineN-de(2-ethyloctyl)ation
2-EthyloctanalOxidative deamination, N-de(2-ethyloctyl)ation
FormaldehydeN-demethylation
2-Ethyloctanoic acidFurther oxidation of 2-ethyloctanal

Hydrolytic Stability and Degradation Kinetics under Varied Environmental Conditions

Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. For secondary amines like this compound, the C-N bond is generally stable towards hydrolysis under typical environmental pH and temperature conditions. nih.gov

The rate of hydrolysis is significantly influenced by pH. While amines are generally resistant to neutral hydrolysis, the reaction can be catalyzed by acids. rsc.org However, even under acidic conditions, the hydrolysis of the C-N bond in aliphatic amines is a slow process. The steric hindrance from the bulky 2-ethyloctyl group may further decrease the rate of hydrolysis.

Environmental Condition Effect on Hydrolytic Stability
Neutral pH (around 7)High stability, very slow hydrolysis
Acidic pH (< 7)Increased rate of hydrolysis, but still generally slow
Alkaline pH (> 7)High stability, very slow hydrolysis
Increased TemperatureIncreased rate of hydrolysis

Advanced Analytical Methodologies for Detecting Degradation Products

The environmental degradation of this compound results in a complex mixture of transformation products. The identification and quantification of these degradation products at trace levels require sophisticated analytical methodologies. The low concentration and potential diversity of these byproducts necessitate techniques that offer high sensitivity, selectivity, and structural elucidation capabilities. Modern analytical chemistry provides a suite of powerful tools to meet these challenges, often involving the coupling of high-resolution separation techniques with advanced detection systems.

A significant challenge in the analysis of amine degradation products is their potential for high polarity and thermal instability, which can complicate traditional analytical approaches like gas chromatography. nih.gov Consequently, methodologies are often adapted to handle these specific chemical properties, for instance, through derivatization to create more stable and detectable compounds. thermofisher.com

Advanced analytical strategies frequently employ hyphenated techniques, which combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry. researchgate.net These methods allow for the resolution of complex mixtures and the confident identification of unknown degradation products.

Chromatography-Mass Spectrometry Techniques

The combination of chromatography for separation and mass spectrometry for detection is the cornerstone of modern analytical methods for identifying environmental contaminants and their degradation byproducts. itecgoi.in

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established and powerful technique for the analysis of volatile and semi-volatile organic compounds. For the analysis of amine degradation products, which may be polar, a derivatization step is often employed to increase their volatility and thermal stability, making them amenable to GC analysis. This involves reacting the analytes with a reagent to form a less polar and more volatile derivative. Headspace solid-phase microextraction (HS-SPME) can be utilized as a simple and effective sample preparation method prior to GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds that are not easily analyzed by GC-MS. scirp.org This makes it a highly valuable tool for detecting many of the expected degradation products of this compound.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): This high-resolution mass spectrometry technique is instrumental for the identification of unknown degradation products. scirp.org QTOF-MS provides highly accurate mass measurements, which allow for the determination of the elemental composition of an unknown compound. This is a critical step in elucidating its chemical structure. The technique supports both targeted analysis (searching for specific, known compounds) and untargeted analysis (screening for all detectable compounds), making it ideal for comprehensive degradation studies. scirp.org

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This method offers enhanced separation efficiency and sensitivity. researchgate.net Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and structural information by fragmenting the parent ion and analyzing the resulting product ions. This is particularly useful for confirming the identity of known degradation products and for differentiating between isomers.

High-Resolution and Specialized Mass Spectrometry

For a comprehensive understanding of the degradation pathways, more specialized mass spectrometry techniques can be employed.

High-Resolution Time-of-Flight Aerosol Mass Spectrometry (HR-ToF-AMS): This is an advanced technique capable of real-time characterization of the chemical composition of aerosols. acs.orgescholarship.org In the context of environmental degradation, where volatile amines and their byproducts can be released into the atmosphere, HR-ToF-AMS can provide quantitative data on the elemental composition of organic nitrogen species. nih.govacs.org This allows for the tracking of nitrogen-containing degradation products in the atmospheric compartment.

Ion Chromatography (IC): While not a mass spectrometry technique itself, ion chromatography is often used in conjunction with MS or other detectors to analyze ionic degradation products. nih.gov This technique is particularly effective for separating and quantifying small organic acids, inorganic anions like nitrite (B80452) and nitrate, and other charged species that may be formed during the degradation of amines. nih.gov

Sample Preparation and Derivatization

The complexity of environmental samples (e.g., soil, water) and the low concentrations of degradation products often necessitate a sample preparation step to isolate and concentrate the analytes of interest.

Solid-Phase Extraction (SPE): This is a common technique used to clean up complex samples and to concentrate analytes prior to chromatographic analysis. researchgate.net

Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UDLLME): This is a modern sample pretreatment technique that offers rapid and efficient extraction of target analytes from aqueous samples. rsc.org

Chemical Derivatization: As previously mentioned, derivatization is a key strategy, particularly for GC and HPLC analysis. It involves chemically modifying the analyte to enhance its analytical properties. thermofisher.com For amines, reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) and o-phthalaldehyde (B127526) (OPA) are used to attach a chromophore or fluorophore, which significantly improves detection by UV or fluorescence detectors in HPLC. thermofisher.comrsc.org

The following table summarizes some of the advanced analytical methodologies and their applications in the detection of amine degradation products.

MethodologyPrincipleApplication in Degradation StudiesKey Advantages
GC-MS Separation of volatile compounds followed by mass-based detection.Identification of volatile and semi-volatile degradation products. Often requires derivatization for polar amines.High separation efficiency; extensive compound libraries for identification.
LC-QTOF-MS Separation of non-volatile compounds with high-resolution mass detection.Identification of unknown polar and non-volatile degradation products through accurate mass measurement.High mass accuracy for formula determination; untargeted screening capabilities.
UHPLC-MS/MS Fast separation with highly sensitive and selective tandem mass spectrometry.Quantification and confirmation of known degradation products at trace levels.High sensitivity and selectivity; structural confirmation through fragmentation.
HR-ToF-AMS Real-time analysis of the chemical composition of aerosol particles.Online monitoring of atmospheric degradation products.Real-time data acquisition; provides elemental composition.
Ion Chromatography Separation of ions and polar molecules based on their affinity to an ion exchanger.Quantification of ionic degradation products such as organic acids and inorganic ions (e.g., nitrite, nitrate).Excellent for separating small, charged molecules.

The selection of the appropriate analytical technique or combination of techniques depends on the specific degradation products of interest, the environmental matrix, and the required sensitivity and level of structural detail. A multi-faceted approach, employing several of these advanced methodologies, is often necessary to fully characterize the environmental degradation pathways of this compound.

The table below lists common derivatization reagents used for the analysis of amines.

Derivatization ReagentAbbreviationTarget AnalytesAnalytical Technique
9-fluorenylmethyl chloroformateFMOC-ClPrimary and secondary aminesHPLC-UV/Fluorescence
o-phthalaldehydeOPAPrimary aminesHPLC-Fluorescence
2,4-dinitrofluorobenzeneDNFBPrimary and secondary aminesHPLC-UV
5-dimethylaminonaphthalene-1-sulfonyl chlorideDNS-ClPrimary and secondary aminesHPLC-UV/Fluorescence
PhenylisothiocyanatePITCPrimary and secondary aminesHPLC-UV

Future Directions and Emerging Research Avenues for 2 Ethyloctyl Methyl Amine

Integration in Advanced Functional Materials (Chemical Basis and Design)

The incorporation of (2-Ethyloctyl)(methyl)amine into advanced functional materials is a promising area of research. The branched 2-ethyloctyl group introduces significant steric hindrance, a property that can be leveraged to control the morphology and properties of polymers and other materials at a molecular level. enamine.netrsc.org

One potential application is in the synthesis of polymers where the amine can be used as a monomer or a modifying agent. The bulky side chain of this compound could act as a stabilizing group, preventing polymer chain aggregation and improving solubility in nonpolar solvents. This is particularly relevant in the development of materials for coatings, adhesives, and elastomers where control over viscosity and flexibility is crucial. secure-link.jp Sterically hindered amines are known to be effective light stabilizers in polymeric materials, protecting them from photodegradation. google.com The structure of this compound suggests it could be a precursor to novel Hindered Amine Light Stabilizers (HALS). google.com

Furthermore, the amine functionality allows for its use as a curing agent for epoxy resins. The branched structure could influence the cross-linking density and the resulting mechanical and thermal properties of the cured resin. Research in this area would involve synthesizing a series of epoxy resins cured with this compound and characterizing their properties.

A hypothetical research direction could be the functionalization of polymer backbones with this compound to create materials with tailored surface properties. The hydrophobic nature of the 2-ethyloctyl group could be exploited to produce water-repellent surfaces. The table below outlines a potential research plan for integrating this amine into functional polymers.

Research PhaseObjectiveExperimental ApproachExpected Outcome
Phase 1: Monomer Synthesis & Polymerization To synthesize monomers derived from this compound and polymerize them.Acrylation or methacrylation of the amine followed by radical polymerization.A new class of poly(acrylate)s or poly(methacrylate)s with bulky side chains.
Phase 2: Material Characterization To characterize the physical and chemical properties of the synthesized polymers.Gel permeation chromatography (GPC), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and contact angle measurements.Data on molecular weight, thermal stability, and surface hydrophobicity.
Phase 3: Application as a Polymer Additive To evaluate the performance of this compound as a stabilizer in commodity polymers.Compounding with polyolefins and subjecting the material to accelerated weathering tests.Enhanced resistance to UV degradation and oxidative damage.

Sustainable Synthesis and Circular Economy Approaches for Amine Production

The production of amines has traditionally relied on petrochemical feedstocks and processes that are often not environmentally friendly. rsc.org Future research on this compound should focus on developing sustainable synthesis routes that align with the principles of green chemistry and the circular economy. cetjournal.itresearchgate.netmdpi.comcetjournal.it

One promising approach is the catalytic N-alkylation of primary amines with alcohols, a process known as "hydrogen borrowing" or "hydrogen auto-transfer". rsc.org This method is highly atom-economical, producing only water as a byproduct. rsc.org For the synthesis of this compound, this would involve the reaction of methylamine (B109427) with 2-ethyloctanol, which can potentially be derived from renewable resources.

Another avenue for sustainable synthesis is through biocatalysis. Enzymes such as transaminases and reductive aminases can be used to produce amines with high selectivity under mild conditions. nih.gov Research could focus on identifying or engineering an enzyme capable of catalyzing the reaction between a suitable precursor and methylamine.

From a circular economy perspective, research could explore the synthesis of this compound from waste streams. For example, certain types of plastic waste could be chemically recycled to produce alcohols or aldehydes that could serve as precursors. The table below outlines potential sustainable synthesis routes.

Synthesis RouteKey PrinciplePrecursorsPotential Advantages
Catalytic Reductive Amination Green Chemistry2-Octanone, methylamine, and a green reducing agent (e.g., H₂)High atom economy, avoidance of toxic reagents.
Biocatalytic Synthesis Enzymatic CatalysisBio-derived 2-ethyloctanal and methylamineHigh selectivity, mild reaction conditions, reduced energy consumption.
Synthesis from Biomass Renewable FeedstocksLignocellulosic biomass as a source for 2-ethyloctanolReduced reliance on fossil fuels, potential for carbon neutrality.

Development of Novel Spectroscopic Probes or Molecular Tags Based on the Amine Structure

Fluorescent probes are powerful tools in chemical and biological research. The structure of this compound, while not inherently fluorescent, can be incorporated into the design of new spectroscopic probes. The amine group can act as a reactive site for attaching a fluorophore or can influence the electronic properties of an attached chromophore. mdpi.com

A key design principle for fluorescent probes is the modulation of fluorescence upon interaction with an analyte. The nitrogen atom in this compound can act as a binding site for metal ions or as a proton acceptor, which could alter the fluorescence of a tethered fluorophore through mechanisms like photoinduced electron transfer (PET). The bulky 2-ethyloctyl group could create a specific binding pocket, potentially leading to selectivity for certain analytes.

Research in this area would involve the synthesis of derivatives of this compound that are covalently linked to a fluorophore, such as a coumarin, fluorescein, or rhodamine derivative. The photophysical properties of these new compounds would then be studied in the presence of various analytes to assess their potential as sensors. The influence of the amine's structure on the probe's properties, such as quantum yield and sensitivity, would be a key area of investigation. mdpi.commdpi.com

The following table presents a hypothetical design for a fluorescent probe based on this compound.

ComponentFunctionExample Moiety
Fluorophore Emits light upon excitationNaphthalimide
Receptor Binds to the analyteThe this compound nitrogen
Linker Connects the fluorophore and receptorA short alkyl chain

Applications in Flow Chemistry and Process Intensification for Chemical Production

Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.gov The synthesis of this compound is well-suited for a flow chemistry approach, which could lead to a more efficient and intensified production process.

A continuous flow process for the synthesis of secondary amines can be designed using a packed-bed reactor containing a heterogeneous catalyst. researchgate.net For example, the reductive amination of 2-ethyloctanal with methylamine could be carried out in a flow reactor with hydrogen gas, offering a safe and efficient route to the target molecule. researchgate.net The reaction conditions, such as temperature, pressure, and flow rate, can be precisely controlled to optimize the yield and selectivity. researchgate.net

ParameterValue
Reactor Type Packed-bed reactor
Catalyst Palladium on carbon (Pd/C)
Substrates 2-Ethyloctanal and methylamine
Reducing Agent Hydrogen (H₂)
Temperature 80-120 °C
Pressure 10-20 bar
Residence Time 5-15 minutes
Hypothetical Yield >90%

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for (2-Ethyloctyl)(methyl)amine, and how do different approaches affect yield and purity?

  • Methodological Answer : this compound can be synthesized via reductive amination. This involves reacting 2-ethyloctanal with methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under controlled pH (6-7) and temperature (25–40°C). Excess methylamine ensures higher yields by shifting equilibrium toward product formation. Post-synthesis purification via vacuum distillation or column chromatography is critical to remove unreacted aldehydes and byproducts .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • FTIR Spectroscopy : Detect amine-specific peaks (C-N stretch at 1031–1250 cm⁻¹ and N-H bending at 1600–1650 cm⁻¹) to confirm functional groups .
  • Elemental Analysis : Quantify nitrogen content to verify amine loading and purity (e.g., 23 wt.% nitrogen increase post-synthesis in analogous amine systems) .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to resolve alkyl chain branching and methylamine substitution patterns.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Store at 0–6°C in airtight containers. Neutralize spills with dilute acetic acid and dispose via hazardous waste protocols. Monitor for amine degradation products (e.g., nitrosamines) using GC-MS .

Advanced Research Questions

Q. How does the amine functional group in this compound influence its CO₂ adsorption capacity compared to other amines?

  • Methodological Answer : Tertiary amines like this compound exhibit lower CO₂ reactivity than primary/secondary amines but offer higher thermal stability and lower regeneration energy. Adsorption involves both physisorption (pore structure) and chemisorption (amine-CO₂ carbamate formation). Compare adsorption isotherms at varying pressures (e.g., 5–50 psi) to quantify contributions from each mechanism .

Q. What experimental design considerations are crucial when evaluating the adsorption kinetics of this compound-based adsorbents?

  • Methodological Answer :

  • Batch System Setup : Use autoclaved reactors with precise pressure sensors (e.g., 5 psi CO₂) and temperature control (25–60°C) .
  • Kinetic Modeling : Apply pseudo-first/second-order models to distinguish diffusion-limited vs. reaction-limited processes.
  • Competitive Adsorption : Test in gas mixtures (e.g., CO₂/N₂) to simulate flue gas conditions .

Q. How can researchers resolve contradictions in adsorption data caused by varying pore structures and amine loading in this compound-modified materials?

  • Methodological Answer :

  • Trade-off Analysis : Higher amine loading (e.g., 23–50 wt.%) reduces pore volume (up to 50%) but increases active sites. Use BET surface area measurements and adsorption isotherms to identify optimal loading (e.g., 43 wt.% in analogous systems) .
  • Cross-Validation : Combine FTIR (amine quantification) with CO₂ adsorption data to distinguish structural vs. chemical effects .

Q. What methodologies are recommended for optimizing the amine loading in this compound-impregnated porous supports to maximize CO₂ capture efficiency?

  • Methodological Answer :

  • Wet Impregnation : Soak porous supports (e.g., mesoporous carbon) in amine solutions at varying concentrations (23–50 wt.%). Dry under vacuum (60°C, 12 hrs) to prevent pore collapse .
  • Performance Metrics : Calculate adsorption capacity (mmol CO₂/g adsorbent) and selectivity (CO₂/N₂) at equilibrium. Optimize for >2.6 mmol/g, as achieved in MDEA-impregnated systems .

Key Research Findings

  • Amine Efficiency : Despite reduced surface area, chemical adsorption via amine-CO₂ interactions dominates, contributing >70% of total capacity in tertiary amine systems .
  • Regenerability : Amine-impregnated adsorbents retain >90% capacity after 10 cycles under mild regeneration (N₂ purge at 80°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.